2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Pain TRPV1 Vanilloid Receptor

This 2,5-dichlorobenzamide-benzothiazole probe (MW 402.3, C14H9Cl2N3O3S2) delivers a topologically unique scaffold for TRPV1 (IC50=14 µM) and carbonic anhydrase VI (Kd=588 nM) research. Unlike sulfonamide-linked analogs, its amide linker confers distinct target engagement and selectivity profiles, making it essential for systematic SAR campaigns. Procure this compound-specific tool to validate CA-VI pharmacology or initiate scaffold-hopping studies; off-target profiling against CA-I/II is advised.

Molecular Formula C14H9Cl2N3O3S2
Molecular Weight 402.26
CAS No. 330201-08-6
Cat. No. B2628718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS330201-08-6
Molecular FormulaC14H9Cl2N3O3S2
Molecular Weight402.26
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3O3S2/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(24(17,21)22)6-12(11)23-14/h1-6H,(H2,17,21,22)(H,18,19,20)
InChIKeyBQUFMJJFAHIWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 330201-08-6): Baseline Chemical Profile for Procurement Evaluation


2,5-Dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 330201-08-6, PubChem CID 2330462) is a synthetic small molecule belonging to the benzothiazole-2-yl benzamide class, characterized by a 6-sulfamoyl substituent on the benzothiazole core and a 2,5-dichloro substitution pattern on the benzamide phenyl ring [1]. The compound has been referenced in a broad patent from AstraZeneca covering benzothiazolesulfonamides as vanilloid receptor 1 (TRPV1) antagonists for pain and inflammatory disorders [2]. Its molecular formula is C14H9Cl2N3O3S2 (MW 402.3 g/mol), and it features a sulfonamide moiety (-SO₂NH₂) that is a recognized pharmacophore for carbonic anhydrase inhibition [3].

Why Generic Substitution Is Inappropriate for 2,5-Dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide in Research Applications


Despite belonging to a well-explored class of benzothiazole sulfonamides, the biological profile of this specific compound cannot be reliably inferred from close structural analogs. The precise 2,5-dichloro substitution on the benzamide ring, combined with the 6-sulfamoyl group on the benzothiazole, creates a distinct electronic and steric environment. Minor positional isomerism (e.g., 2,4-dichloro vs. 3,5-dichloro) has been shown in related benzothiazole series to drastically alter target affinity [1]. Furthermore, the compound's reported multi-target profile—including interactions with TRPV1 [2] and carbonic anhydrase VI [3]—makes activity at one target a poor predictor of selectivity against others. Procurement decisions for specialized research applications therefore require compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: Comparator-Based Analysis


TRPV1 Antagonist Activity: Weak Potency Compared to Reference TRPV1 Antagonists (Cross-Study Caution)

The compound exhibited antagonist activity at human recombinant TRPV1 expressed in human 1321N1 cells with an IC50 of 14,000 nM (14 µM), assessed by inhibition of pH 5.5-induced calcium influx via FLIPR assay [1]. In contrast, the classic TRPV1 antagonist capsazepine typically exhibits IC50 values in the range of 200–500 nM in similar functional assays, representing an approximately 30- to 70-fold potency advantage [2]. This significant potency gap suggests the compound is unsuitable as a primary TRPV1 tool compound but may offer a distinct chemotype for scaffold-hopping or allosteric modulation studies. CAUTION: This is a cross-study comparison; assay conditions (cell line, pH, readout) differ between studies, limiting direct quantitative interpretation.

Pain TRPV1 Vanilloid Receptor Ion Channel

Carbonic Anhydrase VI Binding Affinity: Moderate Affinity with Potential Isoform Implications

The compound demonstrated binding to recombinant human carbonic anhydrase VI (CA-VI) with a dissociation constant (Kd) of 588 nM [1]. For comparison, the clinically used carbonic anhydrase inhibitor acetazolamide binds to CA-II (the most widely studied isoform) with a Ki of approximately 12 nM [2], representing roughly a 50-fold higher affinity. However, the compound's affinity for CA-VI (a less commonly targeted isoform expressed in salivary glands and enamel organs) may indicate a distinct isoform selectivity profile, though selectivity data across CA isoforms is absent. CAUTION: This comparison is cross-isoform (CA-VI vs. CA-II) and cross-study; no head-to-head selectivity panel data is available.

Carbonic Anhydrase Enzyme Inhibition CA-VI Binding Affinity

Antimicrobial Activity: Weak-to-Negligible Potency Against Enterococcus faecalis Biofilm Formation

In a biofilm inhibition assay against Enterococcus faecalis, the compound exhibited an IC50 of >100,000 nM (>100 µM), assessed after 20 hours by crystal violet staining [1]. For reference, the fluoroquinolone antibiotic ciprofloxacin typically inhibits E. faecalis biofilm formation with IC50 values in the low micromolar range (approximately 1–5 µM) [2]. This represents at least a 20- to 100-fold inferior potency. CAUTION: This is a single-assay result and a cross-study comparison; direct head-to-head data against standard-of-care antibiotics in the same assay system is not available.

Antimicrobial Biofilm Enterococcus faecalis Drug Discovery

Structurally Related Sulfonamide Analog Exhibits Superior Antimicrobial Activity Against Candida krusei

The closely related compound N-(benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide (DCBS2ABT), which shares the identical 2,5-dichlorobenzene and benzothiazole scaffold but uses a sulfonamide rather than amide linker, demonstrated significant activity against Candida krusei (ATCC 6258). Fluconazole, the standard-of-care antifungal, showed no activity against this strain, whereas DCBS2ABT and its metal complexes were highly active [1]. The target benzamide compound has not been evaluated in this assay. CAUTION: This is a structurally analogous but chemically distinct comparator; the amide-linked target compound is expected to have different conformational preferences and hydrogen-bonding capacity compared to the sulfonamide analog, and direct activity cannot be assumed without experimental confirmation.

Antifungal Candida krusei Benzothiazole Metal Complexes

Evidence-Linked Application Scenarios for 2,5-Dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide Procurement


TRPV1 Chemotype Diversification and Scaffold-Hopping Studies

Given the compound's weak TRPV1 antagonist activity (IC50 = 14 µM) relative to established antagonists such as capsazepine, its primary research value lies in serving as a structurally distinct starting point for medicinal chemistry optimization [1]. The 2,5-dichlorobenzamide-benzothiazole scaffold is topologically distinct from classical TRPV1 antagonist chemotypes (e.g., urea-based or cinnamide derivatives), making it suitable for scaffold-hopping campaigns aimed at identifying novel TRPV1 modulators with differentiated selectivity or PK profiles. This scenario is supported by the compound's inclusion in the AstraZeneca benzothiazolesulfonamide patent family, which claims TRPV1 antagonist activity for related structures [2].

Carbonic Anhydrase Isoform Selectivity Research

The compound's demonstrable binding to human carbonic anhydrase VI (Kd = 588 nM) suggests potential utility in exploring CA-VI pharmacology [1]. CA-VI is a secreted isoform expressed in salivary glands and tooth enamel, with emerging roles in taste perception and dental caries susceptibility. However, procurement for this application must be contingent on conducting in-house selectivity profiling against the ubiquitous CA-I and CA-II isoforms, as off-target inhibition of these isoforms would limit the compound's utility as a CA-VI chemical probe. Acetazolamide, the reference pan-CA inhibitor (Ki ~12 nM for CA-II), provides a useful baseline comparator for selectivity assessment [2].

Structure-Activity Relationship Studies on Benzothiazole Amide vs. Sulfonamide Linker Pharmacology

The target compound features an amide linker connecting the benzothiazole core to the 2,5-dichlorophenyl moiety, in contrast to the sulfonamide linker present in the more extensively characterized analog DCBS2ABT. The sulfonamide analog has demonstrated antifungal activity against fluconazole-resistant Candida krusei, while the amide-linked target compound shows near-inactive antimicrobial profiles (IC50 >100 µM against E. faecalis biofilm) [1] [2]. This functional divergence makes the compound a valuable tool for systematic linker SAR studies within the benzothiazole-2,5-dichlorophenyl scaffold series, particularly for elucidating the role of linker geometry and hydrogen-bonding capacity in target engagement.

Quote Request

Request a Quote for 2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.